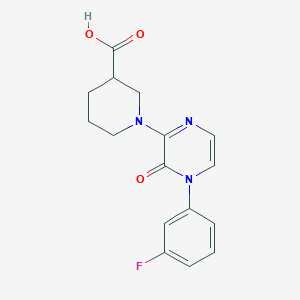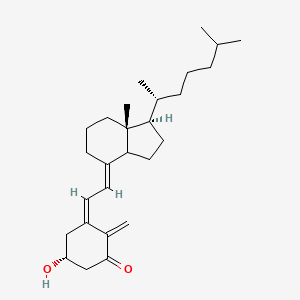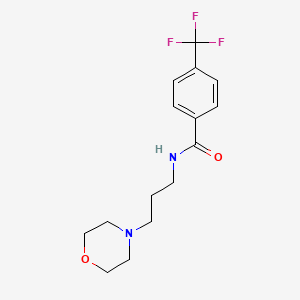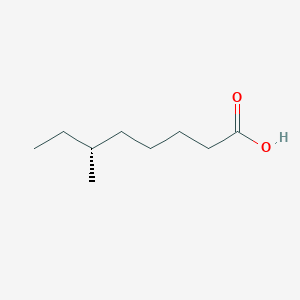![molecular formula C42H52O4P2 B11828457 (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11828457.png)
(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-bis((S)-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is a chiral phosphine oxide derivative. This compound is notable for its steric hindrance and chiral centers, making it a valuable ligand in asymmetric synthesis and catalysis. Its unique structure allows for selective interactions with various substrates, enhancing the efficiency and selectivity of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-bis((S)-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole typically involves the following steps:
Formation of the Oxaphosphole Ring: The initial step involves the cyclization of a suitable precursor to form the oxaphosphole ring. This can be achieved through a reaction between a phosphine and an epoxide under controlled conditions.
Introduction of the tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the Phenylpropoxy Groups: The phenylpropoxy groups are attached through nucleophilic substitution reactions, where the phenylpropoxy moiety is introduced using appropriate leaving groups and nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine form, often using reducing agents like hydrosilanes or boranes.
Substitution: The phenylpropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Asymmetric Catalysis: The compound serves as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Ligand Design: Its unique structure makes it a valuable scaffold for designing new ligands with tailored properties.
Biology
Enzyme Inhibition: The compound can be used to study enzyme inhibition mechanisms, particularly those involving phosphine oxide interactions.
Medicine
Drug Development: Its chiral nature and ability to interact selectively with biological targets make it a potential candidate for drug development.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The compound exerts its effects primarily through its interactions with metal centers in catalytic systems. The chiral environment provided by the compound allows for selective binding and activation of substrates, leading to high enantioselectivity in catalytic reactions. The molecular targets include transition metal complexes, where the compound acts as a ligand, modulating the reactivity and selectivity of the metal center.
Comparison with Similar Compounds
Similar Compounds
- (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole
- (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole
Uniqueness
The compound (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-bis((S)-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole is unique due to its specific combination of steric hindrance and chiral centers, which provide a distinct environment for catalytic reactions. This uniqueness enhances its performance in asymmetric synthesis compared to other similar compounds.
Properties
Molecular Formula |
C42H52O4P2 |
|---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(2S,3S)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-[(1S)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphol-2-yl]-4-[(1S)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C42H52O4P2/c1-27(2)35(29-19-13-11-14-20-29)43-31-23-17-25-33-37(31)47(41(5,6)7)39(45-33)40-46-34-26-18-24-32(38(34)48(40)42(8,9)10)44-36(28(3)4)30-21-15-12-16-22-30/h11-28,35-36,39-40H,1-10H3/t35-,36-,39-,40-,47-,48-/m0/s1 |
InChI Key |
ASZIPGIBSGSPPM-POTUZGBASA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=CC=C1)OC2=CC=CC3=C2[P@@]([C@H](O3)[C@H]4OC5=C([P@@]4C(C)(C)C)C(=CC=C5)O[C@H](C6=CC=CC=C6)C(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)OC2=CC=CC3=C2P(C(O3)C4OC5=C(P4C(C)(C)C)C(=CC=C5)OC(C6=CC=CC=C6)C(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11828382.png)
![(9R,9aR)-7-methoxy-9a-(2-methylprop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11828387.png)
![(3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828390.png)

![(1S,3aR,6aS)-2-((S)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11828394.png)



![Quinazolin-2-yl]-4-chloro-phenol](/img/structure/B11828434.png)

![N-{[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11828441.png)
![tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B11828446.png)
